3-Oxo-3-(pyridin-2-YL)propanal
Description
3-Oxo-3-(pyridin-2-yl)propanal is a heterocyclic aldehyde featuring a pyridine ring conjugated with a β-ketoaldehyde moiety. Its structure combines the electron-deficient nature of the pyridine ring with the reactive aldehyde and ketone groups, making it a versatile intermediate in organic synthesis. The compound is frequently employed in the construction of complex heterocyclic systems, such as ethanoanthracenes and porphyrin derivatives . For instance, it serves as a key precursor in Diels-Alder reactions to synthesize 9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones, which are studied for their biochemical properties .
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-oxo-3-pyridin-2-ylpropanal |
InChI |
InChI=1S/C8H7NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h1-3,5-6H,4H2 |
InChI Key |
GEBRBSFLVJNCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyridin-2-YL)propanal can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with an appropriate reagent to introduce the oxo group at the third position. For instance, the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield 3-Oxo-3-(pyridin-2-YL)propanal .
Industrial Production Methods
Industrial production of 3-Oxo-3-(pyridin-2-YL)propanal typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(pyridin-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
3-Oxo-3-(pyridin-2-YL)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(pyridin-2-YL)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 3-Oxo-3-(pyridin-2-yl)propanal | C₈H₇NO₂ | 149.15 (calc.) | Not provided | Aldehyde, ketone, pyridine |
| 3-Oxo-3-(thiophen-2-yl)propanal | C₇H₆O₂S | 154.19 | 213527-36-7 | Aldehyde, ketone, thiophene |
| 3-Oxo-3-(pyridin-2-yl)propanoic acid | C₈H₇NO₃ | 165.14 | 4939-97-3 | Carboxylic acid, ketone, pyridine |
| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | C₉H₉NO₃ | 179.17 | 75418-74-5 | Ester, ketone, pyridine |
| 3-Oxo-3-(pyridin-2-yl)propanenitrile | C₈H₆N₂O | 146.15 | 54123-21-6 | Nitrile, ketone, pyridine |
Key Observations :
- Heterocyclic Substituents : Replacing pyridine with thiophene (e.g., 3-Oxo-3-(thiophen-2-yl)propanal) introduces sulfur, altering electronic properties and reactivity. Thiophene derivatives exhibit enhanced π-conjugation, favoring applications in materials science, whereas pyridine variants are more polar and basic .
- Functional Group Modifications: The aldehyde group in 3-Oxo-3-(pyridin-2-yl)propanal enables nucleophilic additions (e.g., forming Schiff bases) and participation in condensation reactions . The ester in methyl 3-oxo-3-(pyridin-2-yl)propanoate enhances stability against oxidation compared to the aldehyde, making it suitable for prolonged storage and stepwise syntheses . The nitrile group in 3-Oxo-3-(pyridin-2-yl)propanenitrile offers reactivity toward nucleophiles (e.g., forming amidines or tetrazoles) .
Key Observations :
- 3-Oxo-3-(pyridin-2-yl)propanal is pivotal in forming fused heterocycles via [4+2] cycloadditions, as seen in the synthesis of epipyrroloanthracenes .
- Ester derivatives are utilized in multi-step syntheses due to their stability, such as in the preparation of indolizine-2-carbaldehydes under aminocatalytic conditions .
Physicochemical Properties
- Solubility : Pyridine derivatives generally exhibit higher water solubility compared to thiophene analogs due to the basic nitrogen atom, which facilitates hydrogen bonding.
- Thermal Stability : The aldehyde group in 3-Oxo-3-(pyridin-2-yl)propanal may render it prone to decomposition under prolonged heating, whereas ester and nitrile derivatives show greater thermal resilience .
- Spectroscopic Data: ¹H NMR: The aldehyde proton in 3-Oxo-3-(pyridin-2-yl)propanal resonates at ~9.8–10.2 ppm, distinct from the ester methyl group (δ ~3.7 ppm) in methyl 3-oxo-3-(pyridin-2-yl)propanoate . HRMS: Ethanoanthracene derivatives synthesized from 3-Oxo-3-(pyridin-2-yl)propanal show precise mass matches (e.g., C₃₂H₂₂Cl₂NO₃: calc. 551.0935, found 551.0924) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
